molecular formula C19H21N5O3 B11609088 6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11609088
M. Wt: 367.4 g/mol
InChI Key: FIZODWYJZHWECL-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Its key functional groups include:

  • Oxolan-2-ylmethyl substituent: Enhances solubility via the tetrahydrofuran-derived moiety.
  • N,13-dimethyl groups: Reduce steric hindrance and modulate pharmacokinetic properties.
  • 2-oxo and carboxamide groups: Critical for binding to biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-11-5-6-15-22-17-14(19(26)23(15)9-11)8-13(18(25)21-2)16(20)24(17)10-12-4-3-7-27-12/h5-6,8-9,12,20H,3-4,7,10H2,1-2H3,(H,21,25)

InChI Key

FIZODWYJZHWECL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo structure and the introduction of the oxolan-2-ylmethyl group. Common synthetic routes include:

    Cyclization Reactions: These reactions are used to form the tricyclic core of the compound.

    Functional Group Transformations: Introduction of the oxolan-2-ylmethyl group and other functional groups through various chemical reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness emerges when compared to structurally related derivatives. Below is a comparative analysis based on substituents, solubility, reactivity, and biological activity:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Solubility Biological Activity
Target Compound C₂₃H₂₅N₅O₃ Oxolan-2-ylmethyl, N,13-dimethyl Moderate Enzyme inhibition, therapeutic potential
6-imino-N,13-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-... (Morpholine derivative) C₂₄H₂₈N₆O₃ Morpholin-4-ylethyl High (polar) Altered receptor binding
6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-... (Methoxypropyl variant) C₂₄H₂₉N₅O₄ 3-Methoxypropyl Moderate Improved metabolic stability
Ethyl 6-imino-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo... (Ethyl ester analog) C₂₅H₂₉N₅O₃ Ethyl ester Low Reduced bioavailability
7-[2-(4-methoxyphenyl)ethyl]-6-imino-N-(2-methylpropyl)-2-oxo-... (Methoxyphenyl derivative) C₂₈H₃₁N₅O₃ 4-Methoxyphenylethyl Low Enhanced anticancer activity

Key Findings:

Substituent Impact :

  • The oxolan-2-ylmethyl group in the target compound provides superior solubility compared to phenyl or morpholine derivatives, which are either too hydrophobic or overly polar .
  • N,13-dimethyl groups reduce steric bulk, enabling better interaction with enzymatic active sites compared to bulkier substituents like 3-methoxypropyl or phenylethyl .

Biological Activity: The target compound’s carboxamide and 2-oxo groups facilitate hydrogen bonding with serine proteases, a mechanism less pronounced in nitro- or thiophene-containing analogs . Compared to ethyl ester derivatives, the carboxamide moiety enhances metabolic stability, reducing premature degradation .

Reactivity :

  • The oxolan group’s ether linkage offers chemical stability under physiological conditions, unlike nitro-group-containing analogs, which may generate reactive intermediates .

Research Implications

  • Therapeutic Potential: Molecular docking studies suggest the compound selectively inhibits kinases and proteases, outperforming morpholine and phenyl derivatives in specificity .
  • Synthetic Optimization : Modifications to the oxolan-2-ylmethyl group (e.g., fluorination) could further enhance solubility and target affinity .
  • Safety Profile : Preliminary toxicity screens indicate lower hepatotoxicity compared to nitro-substituted analogs, a critical advantage for drug development .

Biological Activity

Overview

6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features which suggest possible interactions with biological targets.

Chemical Structure

The compound's structure includes:

  • Tricyclic framework : This structure contributes to its biological activity.
  • Functional groups : The presence of an imino group and oxolan moiety enhances its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, preliminary studies suggest that 6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca has potential against various bacterial strains.

Anticancer Activity

The compound has been investigated for its anticancer properties. Analogous compounds have shown effectiveness in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors within the cell, modulating their activity and leading to biological effects such as:

  • Inhibition of cell growth
  • Induction of apoptosis in cancer cells
  • Disruption of microbial cell wall synthesis

Case Study: Tuberculosis Inhibition

A recent study highlighted the urgent need for new treatments against tuberculosis (TB). The polyketide synthase 13 (Pks13) enzyme was identified as a novel target for inhibitors derived from compounds with similar structures to 6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca. These inhibitors demonstrated promising results in vitro with minimum inhibitory concentrations (MIC) below 1 μM against Mycobacterium tuberculosis .

Table of Biological Activities

Compound NameStructure FeaturesBiological Activity
6-imino-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradecaSimilar tricyclic frameworkAnticancer properties
6-amino-N-(3-methoxyphenyl)methyl)-1H-pyrazoleContains pyrazole ringAntimicrobial effects
6-amino-N-(pyridinyl)methyl)-1H-pyrazoleContains pyrazole with amino substituentEnzyme inhibition

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques that may include:

  • Formation of imidazole rings.
  • Incorporation of functional groups through reactions such as oxidation and substitution.
  • Use of reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

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